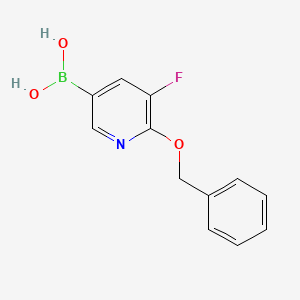

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can be implemented to reduce costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The compound can also participate in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A widely used boronic acid derivative with similar reactivity but lacking the pyridine ring and fluorine substitution.

(4-(Benzyloxy)-3-fluorophenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

(6-(Methoxy)-5-fluoropyridin-3-yl)boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group and fluorine atom enhances its reactivity and potential for various applications compared to other boronic acid derivatives .

Actividad Biológica

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H11BFNO3

- Molecular Weight : 247.03 g/mol

- CAS Number : 1310384-31-6

The compound features a benzyloxy substituent at the 6-position and a fluorine atom at the 5-position of the pyridine ring, along with a boronic acid group at the 3-position. These structural characteristics enhance its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor. It interacts with various enzymes, influencing critical biochemical pathways:

- Enzyme Targets :

- Glycogen synthase kinase 3 (GSK-3)

- Hepatitis C virus (HCV) NS5B polymerase

These interactions can lead to alterations in cellular metabolism and gene expression, which are crucial for therapeutic effects against diseases such as cancer and viral infections.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on GSK-3, which plays a pivotal role in regulating glycogen metabolism and cell proliferation. The inhibition of GSK-3 can lead to increased glycogen synthesis and modulation of signaling pathways involved in cell growth.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| GSK-3 | 0.5 | Inhibition of glycogen metabolism |

| NS5B | 1.2 | Inhibition of viral replication |

Cellular Effects

The compound's inhibition of key enzymes results in significant changes in cellular processes:

- Cell Signaling : Alters signaling pathways that regulate cell survival and proliferation.

- Gene Expression : Modulates the expression levels of genes involved in metabolic pathways.

- Metabolic Pathways : Influences metabolic flux by affecting the activity of enzymes involved in carbohydrate metabolism.

Study on GSK-3 Inhibition

In a laboratory study, this compound was tested for its effects on GSK-3 activity in human cancer cell lines. The results indicated a dose-dependent inhibition, leading to decreased cell viability at higher concentrations due to apoptosis induction.

Research on HCV NS5B Polymerase

Another study focused on the compound's ability to inhibit HCV NS5B polymerase, crucial for viral replication. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic agent against hepatitis C.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound is relatively stable under physiological conditions, with moderate lipophilicity facilitating cellular uptake. However, toxicity assessments revealed that at elevated doses, the compound may cause respiratory irritation and cytotoxicity.

Propiedades

IUPAC Name |

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQHFDLLBAQKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694443 |

Source

|

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-31-6 |

Source

|

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.